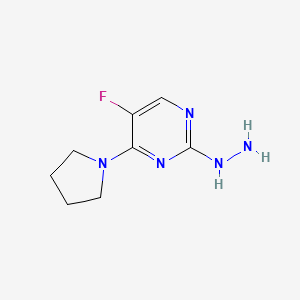
5-Fluoro-2-hydrazinyl-4-(pyrrolidin-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2-hydrazino-4-(1-pyrrolidinyl)pyrimidine: is a fluorinated pyrimidine derivative This compound is of interest due to its unique chemical structure, which includes a fluorine atom, a hydrazino group, and a pyrrolidinyl group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-hydrazino-4-(1-pyrrolidinyl)pyrimidine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route involves the following steps:
Fluorination: Introduction of the fluorine atom into the pyrimidine ring.
Hydrazination: Addition of the hydrazino group to the fluorinated pyrimidine.
Pyrrolidinylation: Attachment of the pyrrolidinyl group to the pyrimidine ring.
Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazino group to other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated pyrimidine oxides, while substitution reactions can produce a variety of substituted pyrimidines.
Scientific Research Applications
Chemistry:
Synthesis of Novel Compounds: Used as a building block for the synthesis of new fluorinated pyrimidine derivatives.
Biology and Medicine:
Anticancer Agents: Investigated for its potential as an anticancer agent due to its ability to interfere with nucleic acid metabolism.
Antiviral Agents: Studied for its antiviral properties, particularly against RNA viruses.
Industry:
Materials Science: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-hydrazino-4-(1-pyrrolidinyl)pyrimidine involves its interaction with nucleic acids and enzymes. The fluorine atom enhances the compound’s ability to form strong interactions with biological targets, while the hydrazino group can participate in hydrogen bonding and other interactions. These features enable the compound to inhibit key enzymes involved in nucleic acid synthesis and metabolism, leading to its potential therapeutic effects.
Comparison with Similar Compounds
5-Fluorouracil: A well-known fluorinated pyrimidine used as an anticancer agent.
5-Fluoro-2-hydrazinopyrimidine: Similar structure but lacks the pyrrolidinyl group.
4-(1-Pyrrolidinyl)pyrimidine: Similar structure but lacks the fluorine and hydrazino groups.
Uniqueness: 5-Fluoro-2-hydrazino-4-(1-pyrrolidinyl)pyrimidine is unique due to the combination of the fluorine atom, hydrazino group, and pyrrolidinyl group in its structure. This combination imparts distinct electronic and steric properties, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C8H12FN5 |
|---|---|
Molecular Weight |
197.21 g/mol |
IUPAC Name |
(5-fluoro-4-pyrrolidin-1-ylpyrimidin-2-yl)hydrazine |
InChI |
InChI=1S/C8H12FN5/c9-6-5-11-8(13-10)12-7(6)14-3-1-2-4-14/h5H,1-4,10H2,(H,11,12,13) |
InChI Key |
HVTJAOMGQAKPHS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC=C2F)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-amino-N-tert-butyl-2-methylsulfanyl-4-[3-[(2-morpholin-4-ylacetyl)amino]phenyl]thieno[2,3-d]pyrimidine-6-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B14918670.png)
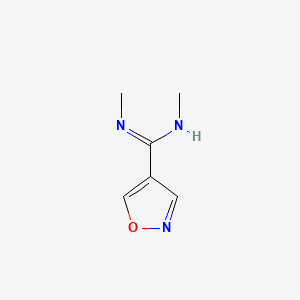
![n-(Tert-butyl)-2-(tetrazolo[1,5-b]pyridazin-6-ylamino)acetamide](/img/structure/B14918680.png)
![N'-{(E)-[5-(3-chlorophenyl)furan-2-yl]methylidene}-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide](/img/structure/B14918688.png)
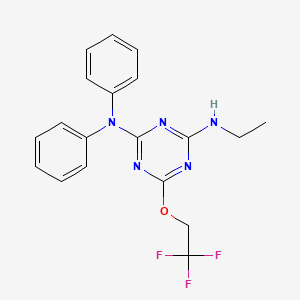
![N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]-N-methyl-2-phenoxyacetamide](/img/structure/B14918700.png)
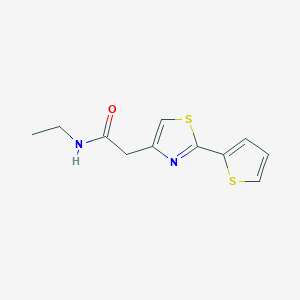
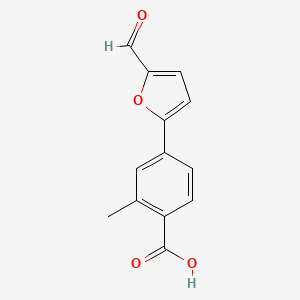
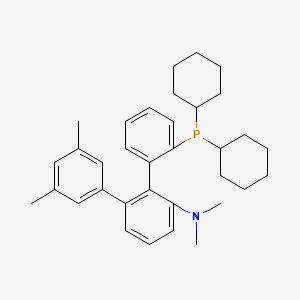
![3-Methoxy-N-methylbicyclo[1.1.1]pentan-1-amine](/img/structure/B14918734.png)
![(2E)-3-phenyl-N-{2,2,2-trichloro-1-[(naphthalen-1-ylcarbamothioyl)amino]ethyl}prop-2-enamide](/img/structure/B14918742.png)
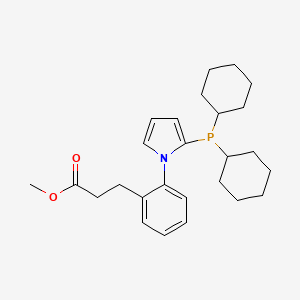
![4-chloro-3-(5-{(E)-[3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B14918772.png)
![6-Azaspiro[2.5]octan-8-one](/img/structure/B14918776.png)
